N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide
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Overview
Description
N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound featuring an indole structure, which is a common motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functionalization of the Indole Ring: The 4,7-dimethoxy groups can be introduced through electrophilic aromatic substitution reactions using methoxy-substituted reagents.
Amide Bond Formation: The amide bond is formed by coupling the indole derivative with an appropriate carboxylic acid derivative using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
Biologically, indole derivatives are known for their activity in various biological systems. This compound could be investigated for its potential as a modulator of biological pathways, possibly affecting neurotransmitter systems due to its structural similarity to serotonin.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Indole derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory properties. This compound might exhibit similar activities and could be a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the electronic characteristics of the indole ring.
Mechanism of Action
The mechanism of action of N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The compound might bind to serotonin receptors or other G-protein coupled receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A simple indole derivative that acts as a neurotransmitter and precursor to serotonin.
Serotonin: A well-known neurotransmitter involved in mood regulation.
Indomethacin: An indole derivative used as a nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which could confer distinct biological activities and chemical reactivity compared to other indole derivatives. Its dual indole structure and methoxy substitutions might enhance its interaction with biological targets and its stability under various conditions.
Properties
Molecular Formula |
C24H26N4O4 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[2-[3-(1H-indol-3-yl)propanoylamino]ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H26N4O4/c1-31-20-8-9-21(32-2)23-17(20)13-19(28-23)24(30)26-12-11-25-22(29)10-7-15-14-27-18-6-4-3-5-16(15)18/h3-6,8-9,13-14,27-28H,7,10-12H2,1-2H3,(H,25,29)(H,26,30) |
InChI Key |
AEZJYHQCCNVKLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCNC(=O)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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